MAO-B Inhibitory Activity: 3-Phenoxyaniline Exhibits >4,000-Fold Weaker Affinity Than 2-Phenoxyaniline-Based Derivatives
3-Phenoxyaniline demonstrates negligible binding affinity to human recombinant MAO-B with Ki = 60,300 nM (60.3 μM) and IC50 = 140,000 nM (140 μM), as determined by fluorescence-based enzyme assays in insect cell-expressed systems [1]. In contrast, structurally related 2-phenoxyaniline-derived c-Myc inhibitors achieve IC50 values of 0.29-0.64 μM against colorectal cancer cell lines, representing approximately 200- to 480-fold greater potency [2]. This 4,000-fold affinity gap between 3-phenoxyaniline and pharmacologically active ortho-substituted phenoxyaniline derivatives underscores that the 3-isomer is unsuitable for MAO-B or anticancer target applications, while the 2-isomer scaffold supports potent biological activity.
| Evidence Dimension | MAO-B enzyme inhibition affinity |
|---|---|
| Target Compound Data | Ki = 60,300 nM; IC50 = 140,000 nM |
| Comparator Or Baseline | 2-phenoxyaniline-derived c-Myc inhibitor B13: IC50 = 0.29-0.64 μM |
| Quantified Difference | ~4,000-fold difference in Ki between 3-phenoxyaniline and ortho-substituted derivative potency range |
| Conditions | Human recombinant MAO-B expressed in insect cells; fluorescence assay |
Why This Matters
Researchers targeting neurological or oncology applications must specify the 2-phenoxyaniline scaffold; 3-phenoxyaniline's minimal MAO-B engagement renders it unsuitable for these pharmacological studies.
- [1] BindingDB. BDBM50334277: 3-Phenoxyaniline Ki and IC50 Values. Entry ID CHEMBL1642683. View Source
- [2] European Journal of Medicinal Chemistry. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer. 2022. View Source
